Dimethylacetamide

Catalog No.
S593294
CAS No.
127-19-5
M.F
C4H9NO
CH3CON(CH3)2
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylacetamide

CAS Number

127-19-5

Product Name

Dimethylacetamide

IUPAC Name

N,N-dimethylacetamide

Molecular Formula

C4H9NO
CH3CON(CH3)2

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3

InChI Key

FXHOOIRPVKKKFG-UHFFFAOYSA-N

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
SOL IN BENZENE
Soluble in alcohol, acetone, ether
Miscible with most org solvents
MISCIBLE WITH AROMATIC CMPD, ESTERS, KETONES, ETHERS
Miscible in water.
Solubility in water: miscible
Miscible

Synonyms

Acetdimethylamide; DMA; DMAA; DMAc; Dimethylacetamide; Dimethylamide Acetate; N,N-Dimethylethanamide; NSC 3138

Canonical SMILES

CC(=O)N(C)C

The exact mass of the compound N,N-dimethylacetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992)11.48 msol in benzenesoluble in alcohol, acetone, ethermiscible with most org solventsmiscible with aromatic cmpd, esters, ketones, ethersmiscible in water.solubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3138. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

N,N-Dimethylacetamide (DMAc, CAS 127-19-5) is a highly polar, aprotic tertiary amide solvent characterized by its high dielectric constant (37.8), strong dipole moment, and robust thermal stability [1]. Widely utilized in industrial procurement for polymer synthesis, pharmaceutical manufacturing, and specialty coatings, DMAc serves as a critical reaction medium and solvating agent. Its ability to dissolve high-molecular-weight engineering plastics—such as polyacrylonitrile, polyimides, polysulfones, and aramid precursors—while maintaining stable process rheology makes it a foundational material in advanced chemical manufacturing where lower impurity levels and stronger polymer compatibility are required [1].

While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly considered interchangeable aprotic solvents, direct substitution often leads to critical process failures. DMF lacks the hydrolytic and thermal stability of DMAc, rapidly decomposing into dimethylamine and formic acid derivatives under strong basic conditions or elevated temperatures, which can poison catalysts and contaminate pharmaceutical intermediates [1]. Conversely, while NMP offers high stability, its significantly higher boiling point (202 °C vs. 165 °C for DMAc) drastically increases the thermal budget required for solvent stripping during film casting and fiber spinning, risking thermal degradation of sensitive polymer backbones and increasing manufacturing cycle times [2].

Hydrolytic Resistance in Basic and Catalytic Environments

In catalytic processes and basic environments, DMF is highly susceptible to hydrolysis, generating formate and dimethylamine which contaminate analytical quantification and poison reactions. Comparative studies in photocatalytic systems demonstrate that while DMF partially hydrolyzes to yield background formate even under inert argon atmospheres, DMAc exhibits near-complete resistance to hydrolysis under identical aqueous conditions [1]. This stability ensures that DMAc does not introduce formate artifacts, making it the superior choice for sensitive reductions and strong-base reactions.

Evidence DimensionFormate byproduct generation via solvent hydrolysis
Target Compound DataDMAc: No formate produced; highly resistant to hydrolysis.
Comparator Or BaselineDMF: Hydrolyzes to produce significant formate contamination.
Quantified DifferenceComplete elimination of background formate contamination.
ConditionsAqueous solvent systems (9:1 solvent/water v/v) under catalytic reduction conditions.

Eliminating solvent-derived impurities is critical for pharmaceutical synthesis and catalytic processes where byproduct contamination compromises yield and analytical purity.

Molecular Weight in Polyimide and Polyamide Synthesis

The choice of aprotic solvent directly impacts the achievable molecular weight of engineering polymers. During the synthesis of poly(amic acid) precursors and polyimides, DMAc provides optimal solvation of rigid polymer backbones. Industrial data indicates that polyimide precursors synthesized in DMAc achieve high intrinsic viscosities (e.g., 2.5–2.6 dL/g) and maintain solution stability without significant viscosity degradation over extended storage (e.g., 2 weeks at 20 °C) [1]. In contrast, alternative solvent systems or mixed aqueous-organic systems often result in premature precipitation or lower intrinsic viscosities (0.5–1.5 dL/g) [1].

Evidence DimensionIntrinsic viscosity (η) of polyimide precursors
Target Compound DataDMAc: 2.5–2.6 dL/g with stable storage over 2 weeks.
Comparator Or BaselineSuboptimal/mixed solvent systems: 0.5–1.5 dL/g.
Quantified Difference>60% higher intrinsic viscosity achieved in DMAc.
ConditionsPolycondensation of diaminodiphenyl ether and pyromellitic dianhydride at 20–30 °C.

Higher intrinsic viscosity directly correlates with superior mechanical strength and thermal resistance in final polymer films and fibers.

Boiling Point for Efficient Solvent Removal

In membrane manufacturing and fiber spinning, the solvent must be completely removed without thermally degrading the polymer. DMAc offers a critical thermodynamic advantage over NMP. With a boiling point of 165 °C, DMAc requires significantly less thermal energy to evaporate compared to NMP (boiling point 202 °C) [1]. Furthermore, inverse gas chromatography studies indicate that DMAc diffuses efficiently out of polyimide matrices, allowing for faster drying times and lower residual solvent levels in the final cast film compared to higher-boiling analogs [1].

Evidence DimensionBoiling point and thermal stripping requirements
Target Compound DataDMAc: Boiling point 165 °C.
Comparator Or BaselineNMP: Boiling point 202 °C.
Quantified Difference37 °C lower boiling point for DMAc.
ConditionsSolvent evaporation during polyimide varnish drying and film casting.

A lower boiling point accelerates manufacturing throughput and reduces energy costs during the drying phase of polymer film and fiber production.

Thermal Degradation Threshold vs. DMF

For high-temperature chemical processing, solvent thermal stability is a strict procurement constraint. While DMF begins to decompose at its boiling point (153 °C) and degrades rapidly in the presence of impurities, DMAc demonstrates superior thermal resilience [1]. Industrial specifications confirm that uncontaminated DMAc is thermally stable up to its atmospheric boiling point and does not undergo significant degradation into dimethylamine and acetic acid until temperatures exceed 350 °C (662 °F) [1]. This robust thermal profile prevents the formation of color bodies and acidic byproducts during high-temperature distillations and reactions.

Evidence DimensionThermal decomposition onset
Target Compound DataDMAc: Stable up to 350 °C (uncontaminated).
Comparator Or BaselineDMF: Susceptible to decomposition at or near its boiling point (153 °C).
Quantified Difference~200 °C higher theoretical thermal degradation threshold for DMAc.
ConditionsAtmospheric pressure, uncontaminated baseline thermal stress.

High thermal stability allows buyers to utilize DMAc in aggressive, high-temperature reaction conditions without risking solvent breakdown or product discoloration.

Polyimide and Aramid Fiber Spinning

DMAc is the premier solvent for producing high-molecular-weight poly(amic acid) varnishes and aramid (Kevlar/Nomex) dopes. Its optimal balance of high solvating power and a moderate boiling point (165 °C) allows for stable dope storage and highly efficient solvent stripping during wet or dry spinning processes, directly improving the intrinsic viscosity and mechanical strength of the final fibers [1].

API Synthesis Using Strong Bases

In pharmaceutical syntheses utilizing strong bases (e.g., sodium hydroxide) or requiring high temperatures, DMAc replaces DMF to prevent solvent hydrolysis. This eliminates the generation of dimethylamine and formate impurities, safeguarding the purity profile of the final API and preventing catalyst poisoning [2].

Membrane Casting for Water Treatment and Gas Separation

The production of polysulfone and polyimide membranes requires a solvent that dissolves the polymer completely but evaporates at a rate that allows for precise control of membrane porosity. DMAc's lower boiling point compared to NMP facilitates better phase inversion control, faster drying times, and reduces residual solvent levels in the final membrane structure [3].

Physical Description

Dimethylacetamide appears as a clear colorless liquid with a faint odor similar to ammonia. About the same density as water. Flash point 145 °F. Vapors heavier than air. May by toxic by skin absorption. May irritate eyes and skin.
N,n-dimethyl acetamide solution (40% or less) is a colorless liquid with a slight ammonia-like odor. (USCG, 1999)
Liquid; Water or Solvent Wet Solid; Dry Powder
Colorless liquid with a weak, ammonia- or fish-like odor; [NIOSH]
OILY COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless liquid with a weak, ammonia- or fish-like odor.

Color/Form

Liquid
OILY
Colorless liquid

XLogP3

-0.8

Hydrogen Bond Acceptor Count

1

Exact Mass

87.068413911 Da

Monoisotopic Mass

87.068413911 Da

Boiling Point

329 to 331 °F at 760 mmHg (NTP, 1992)
331 °F at 760 mmHg (USCG, 1999)
163-165 °C
165Â °C
329 °F

Flash Point

151 °F (NTP, 1992)
145 °F (USCG, 1999)
70 °C
70 °C (OPEN CUP)
63Â °C c.c.
158 °F (open cup)
(oc) 158 °F

Heavy Atom Count

6

Vapor Density

3.01 (Air= 1)
Relative vapor density (air = 1): 3.01

Density

0.943 at 68 °F (USCG, 1999) - Less dense than water; will float
0.937 (USCG, 1999) - Less dense than water; will float
0.9366 @ 25 °C/4 °C
Relative density (water = 1): 0.94
0.94

LogP

-0.77 (LogP)
log Kow= -0.77
-0.77

Odor

AMINE
Weak, ammonia- or fish-like odor

Odor Threshold

Odor Threshold Low: 21.0 [ppm]
Odor Threshold High: 47.0 [ppm]
Odor threshold from "Quick Guide: The Electronic NIOSH Pocket Guide to Chemical Hazards"
ODOR THRESHOLD FOR 50% RESPONSE IS 21.4 PPM; FOR 100% RESPONSE, 46.8 PPM.
Odor low: 163.8 mg/cu m; Odor high: 163.8 mg/cu m

Decomposition

ON DECOMPOSITION CAN EMIT FUMES HIGHLY IRRITATING TO EYES, MUCOUS MEMBRANES.
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

-4 °F (NTP, 1992)
-4 °F (USCG, 1999)
-18.59 °C
-20Â °C
-4 °F

UNII

JCV5VDB3HY

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360D ***: May damage the unborn child [Danger Reproductive toxicity]

Therapeutic Uses

Commercial solvent tested as a parenteral drug vehicle and as an antitumor agent.

MeSH Pharmacological Classification

Cryoprotective Agents

Vapor Pressure

9 mmHg at 140 °F (NTP, 1992)
2.0 [mmHg]
2 mm Hg @ 25 °C
Vapor pressure, kPa at 20Â °C: 0.33
2 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

127-19-5

Absorption Distribution and Excretion

/N,N-DIMETHYLACETAMIDE/ ... READILY ABSORBED THROUGH SKIN ... .
N,N-dimethylacetamide is rapidly absorbed through biological membranes.
No correlation between personal airborne exposure and excretion of mono-methylacetamide in urine was detected during a full workshift (5 days). Most (n = 6) workers studied (n = 8) excreted about 13% of the calculated inhaled dose as metabolite in urine.
DMAC is readily absorbed in man after oral, dermal, or inhalation exposure. ... About 2% of a dose of dimethylacetamide is recovered in the urine as MMAC /N-methylacetamide/ after inhalation; 10% is recovered after inhalation plus skin exposure. Exposure to 10 ppm of DMAC results in complete excretion of MMAC with in 30 hr. Maximal concns of 45 & 100 ppm (mg/L) of MMAC in the urine are found in subjects exposed both by inhalation & skin. In workers continuously exposed to DMAC vapor (inhalation plus skin) & subjected to DMAC airborne levels of 6-22 ppm ..., about 13.5% of the estimated dose is excreted as MMAC in the urine. Some workers may excrete about 30% of a dose as MMAC.
For more Absorption, Distribution and Excretion (Complete) data for N,N-DIMETHYLACETAMIDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

N-DEMETHYLATION OF ... DIMETHYLACETAMIDE OCCURRED IN RAT, RESPECTIVE MONOMETHYLAMIDES APPEARING IN URINE ... IN THE CASE OF DIMETHYLACETAMIDE WAS DIDEMETHYLATED PRODUCT, ACETAMIDE, ALSO FOUND.
ANALYSIS OF HUMAN URINE AFTER OCCUPATIONAL EXPOSURE TO DIMETHYLACETAMIDE SHOWS N-METHYLACETAMINE. /FROM TABLE/
Gas chromatographic analysis of the urine of rats which had received dimethylacetamide by the subcutaneous route indicated the presence of N-methyl-acetamide and acetamide. Both metabolites were also found ... in incubation mixtures of dimethylacetamide with rat liver homogenate. N-Methylacetamide was detected in the urine of human volunteers who had inhaled dimethylacetamide or absorbed dimethylacetamide vapor through the skin. Measurement of the amount of the metabolite N-methylacetamide excreted by individuals exposed to dimethylacetamide vapors with or without face masks which allowed the inhalation of air free of dimethylacetamide indicated that more dimethylacetamide was absorbed through the lung than through the skin. ... Only 2-10% of the amount of dimethylacetamide inhaled was recovered in the urine in the form of N-methylacetamide. It has been suggested that the major urinary metabolite of the analogous dimethylformamide is N-(hydroxymethyl)-N-methylformamide and not N-methylformamide, since the carbinolamide decomposes on the gas chromatography column (to N-methylformamide) but is relatively stable in aqueous solution. In analogy, it would be logical to assume that the N-methylacetamide found in the urine after exposure to dimethylacetamide really arose from chemical breakdown of N-(hydroxymethyl)-N-methylacetamide during the analytical process.
N,N-dimethylacetamide is metabolized by demethylation first to monomethyl derivatives and then to the parent acetamide.

Wikipedia

Dimethylacetamide

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

From tris(dimethylamido)phosphate and acetic anhydride. From acetic anhydride and dimethylformamide.
By reaction of acetic acid and dimethylamine.
Reaction of methyl acetate and dimethylamine; reaction of dimethylamine with the azotrope of methyl acetate and methanol.
Reaction of N,N-dimethylamine and acetic anhydride.

General Manufacturing Information

Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Plastics Product Manufacturing
Computer and Electronic Product Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Photographic Film, Paper, Plate, and Chemical Manufacturing
Organic Fiber Manufacturing
Acetamide, N,N-dimethyl-: ACTIVE
COMPOUNDS THAT HAVE BEEN SUGGESTED AS SOLVENTS OR SUSPENDING AGENTS IN TESTS OF DERMAL TOXICITY ... /INCLUDE/ DIMETHYLACETAMID.
TESTED AS DRUG VEHICLE & AS ANTITUMOR AGENT
SOLVENT FOR STABILIZATION OF PROSTAGLANDINS IN SOLUTION

Analytic Laboratory Methods

NIOSH Method 2004. Analyte: N,N-Dimethylacetamide. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For N,N-dimethylacetamide this method has an estimated detection limit of 0.05 mg/sample. The overall precision/RSD is 0.032 and the recovery is not given. Applicability: The working range is 10 to 80 mg/cu m of analyte for a 50 l air sample. Interferences: None identified.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Interactions

DAILY INJECTIONS OF PROGESTERONE (5 MG/HAMSTER/DAY, FOR 4 DAYS) BLOCKED ANTIFERTILITY EFFECT OF DMA (ADMIN @ NIDATION) AS DID INJECTIONS OF A LUTEOTROPIC COMPLEX (1 MG/HAMSTER/DAY PROLACTIN PLUS 5.1 IU/HAMSTER/DAY OF PREGNANT MARE SERUM GONADOTROPIN, FOR 4 DAYS.
DIMETHYLACETAMIDE LOWERED THE YIELDS AND/OR INCIDENCES OF TOTAL TUMORS, BENIGN PLAQUES, BENIGN HYPERKERATOTIC LESIONS AND ADVANCED TUMORS PROMOTED BY RETINYL ACETATE OR CROTON OIL AFTER INITIATION BY 7,12-DIMETHYLBENZ(A)ANTHRACENE.
SINGLE EXPT WITH 45 MG/KG RAT OF PYRIMETHAMINE ISETHIONATE IN 6% DIMETHYLACETAMIDE, 6% DIMETHYL SULFOXIDE OR 95% ETHANOL SHOWED THAT TERATOGENIC EFFECT WAS CUMULATIVE IN DIMETHYL SULFOXIDE OR ETHANOL BUT AFTER ADMIN IN DMA RESPONSE-DOSE RELATION FOLLOWED A PARABOLIC CURVE.
PCC4azal embryonal carcinoma tumors were grown in strain 129 mice by sc transplantation. When palpable, the tumors were treated with a combination of retinoic acid and dimethylacetamide. In vitro, this embryonal carcinoma cell line shows minimal spontaneous differentiation and is exquistely sensitive to retinoic acid and/or dimethylacetamide induction of differentiation. Ten daily 20 ul intratumor injections of a solution of 10 mg retinoic acid per ml of dimethylacetamide resulted in nearly complete induction of morphological differentiation mainly into neuropithelial and glandular derivatives. Control tumors showed minor spontaneous differentiation. Differentiation was associated with decreased tumor growth rate, decreased mitotic index, decreased extent of necrosis, and increased survival time of the hosts. In 4 of 18 cases, long-term survival of the hosts was effected by a complete differentiation of the malignant embryonal carcinoma tumors into benign teratomas. Retinoic acid: dimethylacetamide was also effective in inducing differentiation with the same dosage and schedule when admin systemically, ie, ip or sc.

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